Cas no 1897869-01-0 (1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine)

1-4-(Trifluoromethyl)pyridin-3-ylcyclobutan-1-amine is a fluorinated pyridine derivative featuring a cyclobutylamine moiety, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. The cyclobutanamine scaffold offers structural rigidity, potentially improving binding affinity in target interactions. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other small-molecule therapeutics. Its well-defined synthetic route and high purity make it a reliable building block for research and industrial applications requiring precise molecular modifications.
1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine structure
1897869-01-0 structure
Product name:1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine
CAS No:1897869-01-0
MF:C10H11F3N2
MW:216.202952623367
CID:6424526
PubChem ID:115009246

1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine
    • EN300-1945756
    • 1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
    • 1897869-01-0
    • Inchi: 1S/C10H11F3N2/c11-10(12,13)7-2-5-15-6-8(7)9(14)3-1-4-9/h2,5-6H,1,3-4,14H2
    • InChI Key: CQALCMIUXAIDFU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=CC=1C1(CCC1)N)(F)F

Computed Properties

  • Exact Mass: 216.08743285g/mol
  • Monoisotopic Mass: 216.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 1.3

1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945756-10.0g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
10g
$5221.0 2023-06-03
Enamine
EN300-1945756-0.5g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
0.5g
$1289.0 2023-09-17
Enamine
EN300-1945756-1g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
1g
$1343.0 2023-09-17
Enamine
EN300-1945756-0.1g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
0.1g
$1183.0 2023-09-17
Enamine
EN300-1945756-1.0g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
1g
$1214.0 2023-06-03
Enamine
EN300-1945756-0.25g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
0.25g
$1235.0 2023-09-17
Enamine
EN300-1945756-5.0g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
5g
$3520.0 2023-06-03
Enamine
EN300-1945756-10g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
10g
$5774.0 2023-09-17
Enamine
EN300-1945756-0.05g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
0.05g
$1129.0 2023-09-17
Enamine
EN300-1945756-2.5g
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
1897869-01-0
2.5g
$2631.0 2023-09-17

Additional information on 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine

1-4-(Trifluoromethyl)pyridin-3-ylcyclobutan-1-amine: A Comprehensive Overview

The compound with CAS No. 1897869-01-0, commonly referred to as 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclobutanamine, where the cyclobutane ring is substituted with an amino group at position 1 and a pyridine ring at position 4. The pyridine ring itself is substituted with a trifluoromethyl group at position 3, which imparts unique electronic and steric properties to the molecule. The combination of these structural features makes this compound a promising candidate for various applications, particularly in drug discovery and material science.

Recent studies have highlighted the potential of 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine as a building block in medicinal chemistry. Its ability to act as a rigid and strained bicyclic system has been exploited in the design of bioactive molecules. For instance, researchers have demonstrated that this compound can serve as a scaffold for constructing inhibitors of protein kinases, which are key targets in cancer therapy. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's ability to interact with biological targets, thereby increasing its potency and selectivity.

In addition to its pharmacological applications, 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine has also been studied for its role in organic synthesis. The cyclobutane ring, being highly strained, provides an excellent platform for various ring-opening reactions. These reactions can lead to the formation of complex molecular architectures that are otherwise difficult to synthesize. Furthermore, the pyridine moiety in the molecule can participate in hydrogen bonding and π-interactions, making it suitable for supramolecular chemistry applications.

From a synthetic perspective, the preparation of 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine involves a multi-step process that typically begins with the synthesis of the pyridine derivative. The trifluoromethyl substitution is often achieved through electrophilic aromatic substitution or via palladium-catalyzed coupling reactions. Once the pyridine ring is functionalized, it is coupled with a cyclobutane derivative using methods such as Suzuki-Miyaura cross-coupling or nucleophilic substitution. The resulting product is then purified using chromatographic techniques to ensure high purity and stability.

The physical properties of 1897869-01-0 are also worth noting. Its molecular weight is approximately 255 g/mol, and it exists as a solid under standard conditions. The compound has a melting point around 220°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various laboratory settings, including high-throughput screening assays and analytical techniques like NMR spectroscopy.

Looking ahead, the future of 1897869-01-0 lies in its potential to contribute to the development of novel therapeutic agents. With ongoing advancements in computational chemistry and artificial intelligence-driven drug design, this compound could serve as a lead molecule for discovering new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, its unique structural features may enable its use in developing advanced materials with tailored electronic properties.

In conclusion, 1897869-01-0, or 1-(4-trifluoromethylpyridin3yl)cyclobutaneamine, represents a valuable addition to the arsenal of compounds available for chemical research and development. Its versatile structure and promising biological activity make it an attractive target for further investigation across multiple disciplines.

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